molecular formula C14H7NO2 B14608915 1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile CAS No. 58138-37-7

1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile

Cat. No.: B14608915
CAS No.: 58138-37-7
M. Wt: 221.21 g/mol
InChI Key: CSBUMVGPYTUDID-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile typically involves the reaction of indenyl radicals with vinylacetylene under high-temperature conditions. The reaction involves the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinase CK2. This interaction inhibits the kinase’s activity, which can disrupt various cellular processes and potentially lead to anticancer effects . The compound’s aromatic structure allows it to interact with the active site of the enzyme, blocking its function and preventing the phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to inhibit protein kinase CK2 sets it apart from other similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.

Properties

CAS No.

58138-37-7

Molecular Formula

C14H7NO2

Molecular Weight

221.21 g/mol

IUPAC Name

1,3-dioxocyclopenta[b]naphthalene-2-carbonitrile

InChI

InChI=1S/C14H7NO2/c15-7-12-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-6,12H

InChI Key

CSBUMVGPYTUDID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C#N

Origin of Product

United States

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